2-Azaspiro[4.5]decan-8-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-8-ylmethanol |
InChI |
InChI=1S/C10H19NO/c12-7-9-1-3-10(4-2-9)5-6-11-8-10/h9,11-12H,1-8H2 |
InChI Key |
RYHJFNVHJNHRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CO)CCNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azaspiro 4.5 Decan 8 Ylmethanol and Its Core Structure
Retrosynthetic Analysis of the 2-Azaspiro[4.5]decane Core
Retrosynthetic analysis is a powerful strategy in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. fiveable.meias.ac.inicj-e.org This process allows for the identification of potential synthetic pathways.
Applying this logic to the 2-azaspiro[4.5]decane core, the key structural feature is the spirocyclic junction, where the piperidine (B6355638) and cyclopentane (B165970) rings share a single carbon atom. A primary disconnection strategy would involve cleaving the bonds around this spirocenter. One logical disconnection is the C-N bond of the piperidine ring and a C-C bond of the cyclopentane ring. This leads to a more linear precursor that can be cyclized in the forward synthesis.
A plausible retrosynthetic pathway for the 2-azaspiro[4.5]decane core is illustrated below:
Figure 1: Retrosynthetic Analysis of the 2-Azaspiro[4.5]decane Core
[Target Molecule: 2-Azaspiro[4.5]decane]
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[Precursor A: N-substituted piperidone with a cyclopentyl tether]
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[Precursor B: Cyclopentanecarboxaldehyde and an amino ester]
This simplified retrosynthesis suggests that the 2-azaspiro[4.5]decane core can be constructed from simpler acyclic or monocyclic precursors through strategic bond formations.
Classical Total Synthesis Approaches to 2-Azaspiro[4.5]decan-8-ylmethanol
While a specific total synthesis for this compound is not extensively documented in publicly available literature, we can extrapolate potential classical strategies from the synthesis of related azaspirocyclic compounds. These approaches can be broadly categorized as linear and convergent.
Linear Synthesis Strategies
A linear synthesis involves the sequential modification of a starting material through a series of steps to build the target molecule. A hypothetical linear synthesis of this compound could commence from a substituted piperidine derivative.
One potential route could start with 4,4-disubstituted piperidine. The synthesis of a related compound, 8-azaspiro[4.5]decane-7,9-dione, has been achieved through the reaction of 1,1-cyclopentanedicarboxylic acid with urea, showcasing a method to construct the spirocyclic core. google.com A similar strategy could be adapted, followed by selective reduction of one of the carbonyl groups and the introduction of the methanol (B129727) functionality at the 8-position.
Table 1: Hypothetical Linear Synthesis Steps
| Step | Transformation | Key Reagents and Conditions | Intermediate |
| 1 | Formation of Spiro-dione | 1,1-Cyclopentanedicarboxylic acid, Urea, Heat | 8-Azaspiro[4.5]decane-7,9-dione |
| 2 | Selective Reduction | NaBH₄, EtOH | 8-Hydroxy-8-azaspiro[4.5]decan-7-one |
| 3 | Reduction of Amide | LiAlH₄, THF | 2-Azaspiro[4.5]decane-8-ol |
| 4 | Oxidation and Esterification | PCC, CH₂Cl₂ then CH₂N₂ | Methyl 2-azaspiro[4.5]decane-8-carboxylate |
| 5 | Reduction of Ester | LiAlH₄, THF | This compound |
This table outlines a plausible, albeit lengthy, linear sequence. Each step would require careful optimization to achieve the desired outcome.
Convergent Synthesis Approaches
Convergent syntheses involve the independent synthesis of different fragments of the target molecule, which are then coupled together at a later stage. This approach is often more efficient for complex molecules.
For this compound, a convergent strategy could involve the synthesis of two key fragments: a suitably functionalized cyclopentane unit and a piperidine precursor. For instance, a protected 4-aminopiperidine (B84694) could be reacted with a cyclopentane derivative bearing an electrophilic center and a protected hydroxymethyl group.
An intramolecular cyclization would then form the spirocyclic core. The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported using a solid-phase strategy where a piperidone is reacted with amino acids, demonstrating a convergent-like approach to building the spiro-system. nih.govresearchgate.net
Stereoselective and Asymmetric Synthesis of this compound
The development of stereoselective and asymmetric methods is crucial for the synthesis of enantiomerically pure pharmaceuticals. For this compound, which contains a chiral center at the spiro-carbon (if substituted) and potentially at C8, controlling the stereochemistry is a significant challenge.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
In the context of this compound, a chiral auxiliary could be attached to the nitrogen of the piperidine precursor. For example, a proline-derived auxiliary could be used to control the stereoselective alkylation of a piperidone enolate with a cyclopentyl electrophile, thereby setting the stereochemistry of the spirocenter. Subsequent cyclization and removal of the auxiliary would yield the chiral azaspirocycle. While not applied to the exact target, the use of chiral building blocks, such as Garner's aldehyde derived from serine, is a common strategy in the stereoselective synthesis of related nitrogen-containing heterocycles. thieme-connect.de
Asymmetric Catalysis in Azaspirocyclic Construction
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach. frontiersin.org Various catalytic systems have been developed for the asymmetric construction of spirocycles. nih.gov
Recent advancements have highlighted the use of transition metal catalysts and organocatalysts for the enantioselective synthesis of spirocyclic compounds. For instance, iridium and Brønsted acid co-catalyzed reactions have been employed in the asymmetric synthesis of 1-azaspirocycles. researchgate.net Furthermore, enzymatic methods are emerging as powerful tools for the stereodivergent synthesis of azaspiroalkanes, offering high yields and excellent enantioselectivities under mild conditions. nih.govchemrxiv.org An N-heterocyclic carbene (NHC) catalyzed intramolecular [5+2] cycloaddition has also been envisioned as a potential strategy for constructing related heterocyclic systems. illinoisstate.edu
Table 2: Examples of Asymmetric Catalysis for Spirocycle Synthesis
| Catalytic System | Reaction Type | Application | Reference |
| Iridium/Brønsted Acid | Formal Reductive Cycloaddition | Asymmetric synthesis of 1-azaspirocycles | researchgate.net |
| Engineered Protoglobin | Carbene Transfer | Stereodivergent synthesis of azaspiroalkanes | nih.govchemrxiv.org |
| Chiral NHC | [5+2] Cycloaddition | Envisioned for heterocyclic system construction | illinoisstate.edu |
This table showcases some of the modern catalytic methods that could potentially be adapted for the asymmetric synthesis of this compound.
Enantioselective Routes to Specific Stereoisomers
Achieving stereochemical control is paramount in the synthesis of pharmacologically active compounds, as different stereoisomers can exhibit vastly different biological activities. For the 2-azaspiro[4.5]decane framework, several enantioselective strategies can be employed to obtain specific stereoisomers. These methods typically involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.
Chiral Auxiliaries: A widely used strategy involves temporarily attaching a chiral auxiliary to an achiral substrate. scielo.org.mx This auxiliary directs a subsequent chemical transformation to favor the formation of one diastereomer over another. scielo.org.mx After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. scielo.org.mxwikipedia.org For instance, oxazolidinones, popularized by David A. Evans, are powerful chiral auxiliaries for stereoselective alkylation and aldol (B89426) reactions, which can be key steps in building the carbon skeleton required for the azaspirodecane core. wikipedia.org Similarly, sulfur-based chiral auxiliaries, such as thiazolidinethiones and camphorsultam, have proven effective in various asymmetric transformations, including aldol condensations and Michael additions, offering alternative routes to chiral intermediates. scielo.org.mxsigmaaldrich.com Pseudoephedrine and its analogue, pseudoephenamine, are also practical chiral auxiliaries that can be used to direct alkylation reactions with high diastereoselectivity, even for the formation of challenging quaternary carbon centers. nih.gov
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While specific examples for this compound are not extensively documented in the provided results, the principles of asymmetric catalysis are broadly applicable. For related structures, methods like transition metal-catalyzed hydrogenations or transfer hydrogenations using chiral ligands can establish key stereocenters.
Chiral Resolution: This classical method involves separating a racemic mixture of the final compound or a key intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or (S)-(-)-1-phenylethylamine, and then separating them by crystallization. sigmaaldrich.com
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction Commonly Directed | Key Features |
|---|---|---|
| Evans Oxazolidinones | Aldol Reactions, Alkylations | High diastereoselectivity, predictable stereochemistry based on Z-enolate formation. wikipedia.org |
| Oppolzer's Camphorsultam | Aldol Reactions, Michael Additions | Crystalline derivatives facilitate purification; effective in a wide range of reactions. sigmaaldrich.com |
| Pseudoephedrine/Pseudoephenamine | Alkylations | Effective for creating tertiary and quaternary stereocenters; auxiliary is easily cleaved. nih.gov |
| Sulfur-based Thiazolidinethiones | Acetate Aldol Reactions | Superior performance compared to oxazolidinones in certain aldol reactions. scielo.org.mx |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com This is increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve process safety and efficiency.
Atom economy, a central concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jk-sci.comwordpress.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. numberanalytics.comprimescholars.com
Reducing or eliminating the use of volatile organic solvents is another key principle of green chemistry. Where possible, performing reactions under solvent-free conditions or in environmentally benign solvents like water is preferred.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.gov The synthesis of various heterocyclic scaffolds, including spiro systems, has benefited from this technology. For example, the formation of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support was significantly accelerated by microwave irradiation. researchgate.net Microwave heating can be particularly effective for cyclization and multicomponent reactions, which are key steps in constructing the azaspirodecane framework. nih.govmdpi.com This technique often allows for milder reaction conditions and can enable reactions that fail under traditional heating. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating (TH) | Microwave Irradiation (MW) | Advantage of MW |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours | Drastic reduction in time. nih.govresearchgate.net |
| Energy Consumption | High | Generally Lower | More energy efficient. nih.gov |
| Yields | Variable | Often Higher | Improved reaction efficiency. nih.gov |
| Side Reactions | More frequent | Often suppressed | Higher product purity. nih.gov |
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These processes are highly attractive from a green chemistry perspective as they typically occur in water under mild conditions and exhibit exceptional chemo-, regio-, and stereoselectivity. jk-sci.com
While direct biocatalytic routes to this compound are not specified in the search results, the potential for such methods is significant. Recently, an asymmetric catalytic method for the synthesis of related azaspiro[2.y]alkanes was developed using an engineered protoglobin-based carbene transferase. nih.gov This biocatalytic platform provided diverse and pharmaceutically relevant azaspiro compounds in high yield and with excellent diastereoselectivity and enantioselectivity, operating on a gram scale without organic co-solvents. nih.gov Such bio-inspired approaches represent a promising frontier for the sustainable and highly selective synthesis of complex spirocyclic amines.
Key Ring-Forming Reactions Utilized in Azaspirodecane Synthesis
The construction of the characteristic spirocyclic system of 2-azaspiro[4.5]decane is the most critical aspect of its synthesis. A ring-forming or ring-closing reaction is a general term for a variety of reactions that introduce a ring into a molecule. wikipedia.org
Cyclization reactions are fundamental to the synthesis of the azaspirodecane core. These reactions involve the intramolecular formation of a new ring from a linear precursor. The synthesis of azaspiro[4.5]decane systems has been achieved through the oxidative cyclization of olefinic precursors. documentsdelivered.com Another strategy involves the intramolecular cyclization of intermediates derived from the alkylation of carboxylic acid esters, followed by the removal of a protecting group. researchgate.net
Various named reactions can be adapted for the synthesis of heterocyclic rings, including the Pictet-Spengler reaction, Dieckmann condensation, or ring-closing metathesis, depending on the specific synthetic strategy and the functionalities present in the precursor molecule. wikipedia.org For instance, a [3+2] cycloaddition of an azomethine ylide can be used to form the pyrrolidine (B122466) ring of a spiro system stereoselectively. researchgate.net The choice of cyclization strategy is critical and depends on the availability of starting materials and the desired substitution pattern on the final azaspirodecane ring.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to heterocyclic compounds. While direct MCRs for the synthesis of the parent 2-azaspiro[4.5]decane are not extensively documented, related structures can be assembled using this strategy, providing a blueprint for potential applications.
One notable example involves a four-component reaction to produce 1-substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones. This reaction utilizes 1,3,5-trimethoxybenzene, α-branched aldehydes, alkyl cyanoacetates, and ammonia (B1221849), heated in ethanol (B145695). This method demonstrates the feasibility of constructing the spiro[4.5]decane framework with a nitrogen atom at the 2-position in a single step.
Another relevant MCR is the synthesis of 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones. Current time information in Le Flore County, US. Although this produces a thia-analog, the subsequent application of a Mannich reaction on this scaffold highlights how MCRs can be integrated into broader synthetic strategies to introduce further complexity. Current time information in Le Flore County, US. Furthermore, biocatalytic MCRs have been employed in the synthesis of related spiro-systems, such as a spiro[4.4]nonane derivative, suggesting that enzymatic approaches could be a promising avenue for the enantioselective synthesis of 2-azaspiro[4.5]decane derivatives. sigmaaldrich.com
The power of MCRs lies in their ability to rapidly generate molecular diversity from simple starting materials. For the synthesis of this compound, one could envision an MCR that assembles the core structure, followed by functional group transformations to install the hydroxyl group at the C8 position.
| Reactants | Catalyst/Conditions | Product | Relevance |
| 1,3,5-trimethoxybenzene, α-branched aldehydes, alkyl cyanoacetates, ammonia | EtOH, reflux | 1-substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones | Forms the 2-azaspiro[4.5]decane core |
| Thiazolidinone precursor, formaldehyde, secondary amines | Absolute ethanol, room temperature | N-Mannich bases of 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones | Demonstrates MCR application in related spiro-systems |
| Ketone, sulfur, ammonia (Asinger reaction) | E. coli whole cells | (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane | Biocatalytic MCR for a related spiro-heterocycle |
Cycloisomerization/Diels-Alder Cascade Strategies
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be employed in a cascade sequence with a cycloisomerization step to construct complex polycyclic systems, including spirocycles. In the context of 2-azaspiro[4.5]decane synthesis, an intramolecular Diels-Alder (IMDA) reaction is a particularly attractive strategy.
The general principle of an IMDA reaction involves a molecule containing both a diene and a dienophile, which upon heating or catalysis, undergo an intramolecular [4+2] cycloaddition to form a bicyclic or polycyclic system. For the synthesis of the 2-azaspiro[4.5]decane core, a substrate with a tethered diene and an alkene or alkyne dienophile connected to a nitrogen atom can be envisioned. The nature of the tether and the substituents on the diene and dienophile will influence the stereochemical outcome of the reaction.
A highly relevant, albeit for an analogous system, is the diastereoselective gold and palladium relay catalytic tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. beilstein-journals.org This reaction proceeds through the generation of a furan-derived azadiene followed by a [4+2] cycloaddition. beilstein-journals.org This strategy showcases the potential of combining metal-catalyzed cycloisomerization with a subsequent cycloaddition to build the spiro[4.5]decane framework.
Furthermore, studies on the intramolecular Diels-Alder reactions of 4-vinylimidazoles, which involve a nitrogen-containing heterocycle, provide insights into the feasibility of such reactions for constructing nitrogenous spirocycles. nih.gov These reactions can be classified as "Type 1" or "Type 2" IMDA, depending on the connectivity of the tether between the diene and dienophile, leading to different ring fusion patterns. masterorganicchemistry.comnih.gov
| Reaction Type | Key Features | Resulting Structure | Relevance to 2-Azaspiro[4.5]decane |
| Intramolecular Diels-Alder (IMDA) | Tethered diene and dienophile on a nitrogen-containing backbone | Bicyclic or polycyclic system | Direct route to the spiro-fused ring system |
| Au/Pd Relay Catalysis | Tandem cyclization/[4+2] cycloaddition | Dearomatic 2-oxa-7-azaspiro[4.5]decane | Demonstrates a cascade strategy for a related spiro-heterocycle |
| IMDA of 4-vinylimidazoles | Cycloaddition involving a nitrogenous heterocycle | Fused imidazole (B134444) derivatives | Provides precedent for IMDA in nitrogen-containing systems |
Reductive Decarboxylative Radical Cyclizations
Radical cyclizations have emerged as a powerful method for the formation of C-C bonds and the construction of cyclic and polycyclic molecules. A particularly innovative approach is the reductive decarboxylative radical cyclization, which utilizes readily available carboxylic acids as radical precursors. This method avoids the use of toxic tin reagents and often proceeds under mild conditions, making it an attractive "green" chemistry approach.
Recent advances in photoredox catalysis have significantly expanded the scope of these reactions. beilstein-journals.org Visible-light-induced photoredox catalysis can be used to generate radicals from carboxylic acids, which then undergo cyclization onto a tethered alkene or alkyne. beilstein-journals.org For the synthesis of the 2-azaspiro[4.5]decane core, a substrate containing a carboxylic acid and an appropriately positioned double bond could be designed to undergo a 5-exo-trig cyclization to form the pyrrolidine ring.
A notable example is the photoredox-catalyzed carbamoyl (B1232498) radical-initiated dearomative spirocyclization to access spiro-cyclohexadiene oxindoles. acs.orgnih.gov This reaction demonstrates the power of radical cyclization in constructing spirocyclic systems. acs.orgnih.gov Another highly relevant development is the use of electrocatalytic decarboxylative cross-coupling to create complex molecules, including chiral 1,2-amino alcohols. This modular approach allows for the coupling of two different carboxylic acids, offering a flexible route to functionalized building blocks.
| Method | Key Features | Application | Relevance to 2-Azaspiro[4.5]decane |
| Photoredox Decarboxylative Cyclization | Visible light catalysis, mild conditions, uses carboxylic acids as radical precursors | Formation of heterocyclic and spirocyclic compounds | Potential for constructing the spiro-pyrrolidine ring |
| Carbamoyl Radical-Initiated Spirocyclization | Generation of a carbamoyl radical followed by intramolecular cyclization | Synthesis of spiro-cyclohexadiene oxindoles | Demonstrates radical spirocyclization strategy |
| Electrocatalytic Decarboxylative Cross-Coupling | Modular coupling of two carboxylic acids | Synthesis of complex molecules, including chiral 1,2-amino alcohols | Flexible approach to functionalized precursors |
Mannich-type Reactions
The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. This three-component reaction, which brings together an amine, an aldehyde (often formaldehyde), and a carbonyl compound, is a cornerstone in the synthesis of nitrogen-containing compounds.
In the context of this compound synthesis, the Mannich reaction can be strategically employed to construct the piperidine ring of the spirocycle. A key precursor would be a cyclohexanone (B45756) derivative that can undergo an intramolecular Mannich reaction. For instance, a suitably substituted aminoketone could cyclize to form a 2-azaspiro[4.5]decan-8-one. This ketone functionality at the C8 position is then a perfect handle for reduction to the desired "-ylmethanol" group.
An example that illustrates a related strategy is the synthesis of Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones. Current time information in Le Flore County, US. In this case, a pre-formed spirocycle is further functionalized using a Mannich reaction. Current time information in Le Flore County, US. This highlights the versatility of the Mannich reaction in both the construction and elaboration of spirocyclic systems. The development of catalytic and enantioselective Mannich reactions has further expanded the utility of this transformation, allowing for the synthesis of chiral spirocycles with high stereocontrol.
| Reaction | Substrates | Product | Significance for Target Synthesis |
| Intramolecular Mannich Reaction | Substituted aminoketone | 2-Azaspiro[4.5]decan-8-one | Direct precursor to this compound |
| Mannich Reaction on a Spirocycle | 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-one, formaldehyde, secondary amine | N-Mannich bases of the spirocycle | Demonstrates functionalization of a pre-formed spiro-system |
Protecting Group Strategies for Amine and Hydroxyl Functionalities in this compound Synthesis
For the secondary amine, common protecting groups include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. This difference in lability allows for their orthogonal use with other protecting groups.
For the primary hydroxyl group, a wide array of protecting groups is available. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), are widely used and are generally stable to a range of conditions but can be selectively removed with fluoride (B91410) reagents. Ester protecting groups, like acetyl (Ac) and pivaloyl (Piv), are also common and are typically cleaved under basic conditions. masterorganicchemistry.com
In the synthesis of this compound, a potential orthogonal strategy would be to protect the secondary amine as a Boc group and the primary alcohol as a TBS ether. The TBS group could be removed with a fluoride source to allow for reactions at the hydroxyl group, while the Boc group remains intact. Subsequently, the Boc group could be removed with acid to liberate the amine. The choice of protecting groups will ultimately depend on the specific reaction conditions employed in the synthetic sequence.
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |
| Secondary Amine | tert-Butyloxycarbonyl (Boc) | Acidic conditions (e.g., TFA) | Orthogonal to silyl ethers and some esters |
| Secondary Amine | Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to acid- and base-labile groups |
| Primary Alcohol | tert-Butyldimethylsilyl (TBS) | Fluoride reagents (e.g., TBAF) | Orthogonal to Boc and Cbz groups |
| Primary Alcohol | Acetyl (Ac) | Basic conditions (e.g., K₂CO₃, MeOH) | Orthogonal to Cbz and silyl ethers under non-basic conditions |
Detailed Spectroscopic and Structural Elucidation of 2 Azaspiro 4.5 Decan 8 Ylmethanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
1D NMR (¹H, ¹³C, ¹⁵N) for Connectivity Analysis
No publicly available experimental ¹H, ¹³C, or ¹⁵N NMR data for 2-Azaspiro[4.5]decan-8-ylmethanol could be located. This information is essential for the initial mapping of the molecule's carbon-hydrogen framework and for identifying the chemical environment of the nitrogen atom.
2D NMR (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment
Detailed 2D NMR experimental data, which is crucial for unambiguously assigning the complex proton and carbon signals of the spirocyclic system and for determining the stereochemistry of the molecule, is not available in the public domain.
Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
Specific HRMS data, which would provide a precise mass measurement to confirm the elemental composition of C₁₀H₁₉NO, could not be found in published sources.
Electrospray Ionization Mass Spectrometry (ESI-MS)
While ESI-MS is a common technique for determining the molecular weight of such compounds, typically by observing the protonated molecule [M+H]⁺, no specific experimental ESI-MS spectra for this compound are publicly documented.
Electron Impact Mass Spectrometry (EI-MS) for Fragmentation Patterns
The fragmentation pattern of this compound under EI-MS, which would offer valuable insights into its structure by showing how the molecule breaks apart, is not described in available literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
A thorough search of scientific databases and literature reveals a notable absence of publicly available experimental or theoretical Infrared (IR) and Raman spectroscopic data for this compound.
While general principles of IR and Raman spectroscopy would predict characteristic absorption and scattering bands for the functional groups present in the molecule—such as O-H stretching from the alcohol, N-H stretching from the secondary amine, and C-H, C-N, and C-O stretching and bending vibrations from the aliphatic framework—no specific spectral data has been published.
Therefore, the creation of a data table detailing vibrational modes and their corresponding wavenumbers is not possible at this time.
X-ray Crystallography for Solid-State Structural Determination
Similar to the spectroscopic data, there is no publicly available X-ray crystallographic data for this compound in the Cambridge Structural Database (CSD) or other open-access crystallographic databases. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, cannot be provided.
Crystal Packing and Intermolecular Interactions
Without experimental crystal structure data, any discussion of the crystal packing and intermolecular interactions of this compound remains speculative. It is anticipated that the primary intermolecular interactions governing the crystal packing would be hydrogen bonds involving the hydroxyl (O-H) and secondary amine (N-H) groups as donors, and the oxygen and nitrogen atoms as acceptors. These interactions would likely lead to the formation of complex three-dimensional networks in the solid state. However, the specific geometry and connectivity of these hydrogen bonds are unknown.
Absolute Configuration Determination (if applicable)
The this compound molecule possesses a chiral center at the spiro carbon atom (C5) and another at the carbon atom bearing the hydroxymethyl group (C8). Therefore, the molecule can exist as different stereoisomers. The determination of the absolute configuration of these stereoisomers would require either enantioselective synthesis and characterization or separation of the racemic mixture and subsequent analysis using techniques like X-ray crystallography of a single enantiomer or a derivative with a known configuration. As no such studies are publicly available, the absolute configuration of any specific stereoisomer of this compound has not been determined.
Chemical Reactivity, Functionalization, and Transformation Studies of 2 Azaspiro 4.5 Decan 8 Ylmethanol
Reactions of the Secondary Amine Functionality
The secondary amine in the pyrrolidine (B122466) ring of 2-Azaspiro[4.5]decan-8-ylmethanol is a nucleophilic center, making it amenable to a range of functionalization reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom can be readily alkylated to introduce various substituents. This is typically achieved through nucleophilic substitution reactions with alkyl halides or via reductive amination. The choice of alkylating agent and reaction conditions allows for the synthesis of a diverse array of N-substituted derivatives. For instance, direct N-alkylation of unprotected amino acids with alcohols has been successfully demonstrated using ruthenium-based catalysts, a method that could potentially be applied to this compound. achemblock.comnih.gov Another approach for selective mono-N-alkylation of amino alcohols involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which serves to both protect and activate the amine group. synblock.com
N-Acylation: The secondary amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in organic synthesis for the introduction of carbonyl-containing moieties. nih.gov Eco-friendly procedures for the N-acylation of amines using acetic anhydride (B1165640) in water, without the need for a catalyst, have been developed and could be applicable here. These reactions are generally high-yielding and can often be performed under mild conditions.
| Reaction Type | Reagent Class | Functional Group Transformation |
| N-Alkylation | Alkyl Halides, Alcohols | Secondary Amine → Tertiary Amine |
| N-Acylation | Acyl Chlorides, Anhydrides | Secondary Amine → Amide |
Formation of Amine Salts and Complexes
The basic nature of the secondary amine allows for the straightforward formation of amine salts upon reaction with acids. The most common salts are hydrochloride salts, which are often crystalline solids and can facilitate the purification and handling of the compound. researchgate.net The formation of a hydrochloride salt from an amine and hydrochloric acid is a simple acid-base reaction. researchgate.net This property is also observed in analogous compounds like {8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol, which is available as a hydrochloride salt. sigmaaldrich.com
Furthermore, the nitrogen lone pair can coordinate with metal ions to form metal complexes. While specific studies on this compound complexes are not prevalent, the general ability of amines to act as ligands is a well-established principle in coordination chemistry.
| Reaction Type | Reagent | Product Type |
| Salt Formation | Mineral Acids (e.g., HCl) | Amine Salt (e.g., Hydrochloride) |
| Complexation | Metal Ions | Metal-Amine Complex |
Oxidative Transformations of the Nitrogen Atom
The secondary amine can be oxidized to form various nitrogen-containing functional groups. Common oxidative transformations include the formation of nitroxides and nitrones. The oxidation of secondary amines to stable nitroxyl (B88944) radicals can be achieved using reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. biosynth.com Another effective method involves the use of m-chloroperbenzoic acid. The formation of nitrones from secondary amines can be accomplished using tungstate-catalyzed oxidation. A metal-free alternative for this transformation utilizes Oxone in a biphasic basic medium.
| Oxidation Product | Oxidizing Agent |
| Nitroxide | Hydrogen Peroxide/Sodium Tungstate, m-Chloroperbenzoic Acid |
| Nitrone | Tungstate Catalysts, Oxone |
Reactions of the Primary Hydroxyl Functionality
The primary hydroxyl group in the cyclohexyl moiety of this compound offers another site for chemical modification, participating in reactions typical of primary alcohols.
Esterification and Etherification Reactions
Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. This reaction, known as esterification, is often catalyzed by an acid. Selective esterification of primary alcohols in the presence of secondary alcohols or other functional groups like amines can be achieved using specific catalysts, such as hafnium(IV) or zirconium(IV) salts.
Etherification: The formation of an ether from the primary alcohol can be accomplished through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. More direct methods include the iron(III) triflate-catalyzed etherification of alcohols.
| Reaction Type | Reagent Class | Functional Group Transformation |
| Esterification | Carboxylic Acids, Acyl Chlorides | Primary Alcohol → Ester |
| Etherification | Alkyl Halides, Alcohols | Primary Alcohol → Ether |
Oxidation Reactions (e.g., to Aldehydes and Carboxylic Acids)
The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a widely used method for this transformation due to its high selectivity and tolerance for other functional groups.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. The Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective method for this purpose. sigmaaldrich.com
| Desired Product | Oxidation Reagent | Common Name of Reaction |
| Aldehyde | DMSO, Oxalyl Chloride | Swern Oxidation |
| Carboxylic Acid | Chromium Trioxide, Sulfuric Acid | Jones Oxidation |
Substitution Reactions at the Carbinol Carbon
The primary hydroxyl group in this compound is a key site for functionalization. The carbinol carbon is susceptible to nucleophilic substitution reactions, typically following activation of the hydroxyl group to convert it into a better leaving group.
Detailed research findings on direct substitution reactions of the parent this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on analogous compounds, such as {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol. In such systems, the hydroxyl group can be replaced by halogens using standard reagents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to yield the corresponding chloro or bromo derivatives.
The general scheme for these transformations is as follows:
Table 1: Hypothetical Substitution Reactions at the Carbinol Carbon
| Reactant | Reagent | Product | Conditions |
|---|---|---|---|
| This compound | Thionyl Chloride (SOCl₂) | 8-(Chloromethyl)-2-azaspiro[4.5]decane | Reflux |
| This compound | Phosphorus Tribromide (PBr₃) | 8-(Bromomethyl)-2-azaspiro[4.5]decane | 0°C to room temperature in an ethereal solvent |
These halogenated or sulfonylated derivatives are versatile intermediates for further nucleophilic substitutions, allowing for the introduction of a wide array of functional groups, such as azides, cyanides, and various carbon and heteroatom nucleophiles. The secondary amine in the spirocycle would likely require protection (e.g., as a carbamate) prior to these transformations to prevent side reactions.
Transformations Involving the Spirocyclic System
The unique spirocyclic nature of this compound presents opportunities for more complex skeletal transformations, including ring expansions, contractions, and rearrangements.
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide or a lactam. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgillinois.edulibretexts.org This reaction is particularly relevant to the synthesis and transformation of azaspirocyclic systems. For a precursor to this compound, such as 2-Azaspiro[4.5]decan-8-one, the corresponding oxime could undergo a Beckmann rearrangement to yield a ring-expanded lactam.
The reaction is typically catalyzed by acids like sulfuric acid, polyphosphoric acid, or promoted by reagents such as tosyl chloride or phosphorus pentachloride. wikipedia.org The key step involves the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. organic-chemistry.org
Table 2: General Mechanism of the Beckmann Rearrangement
| Step | Description |
|---|---|
| 1 | Protonation of the oxime hydroxyl group to form a good leaving group (water). |
| 2 | Concerted migration of the anti-alkyl group to the electron-deficient nitrogen with simultaneous departure of the leaving group. |
In the context of a 2-azaspiro[4.5]decan-8-one oxime precursor, this rearrangement would lead to the formation of a diazaspiro[5.5]undecanone system. The regioselectivity of the rearrangement would depend on the stereochemistry of the oxime precursor.
Regioselectivity and Stereoselectivity in Reactions of this compound
The concepts of regioselectivity and stereoselectivity are crucial in the chemical transformations of this compound, which possesses multiple reactive sites and stereocenters.
Regioselectivity: In reactions involving both the secondary amine and the primary alcohol, regioselectivity can often be controlled by appropriate choice of reagents and protecting groups. For instance, acylation or sulfonylation can be directed towards the more nucleophilic amine under basic conditions. To achieve selective reaction at the alcohol, the amine is typically protected first.
Stereoselectivity: The synthesis of and reactions on the 2-azaspiro[4.5]decane scaffold can be highly stereoselective. For example, the synthesis of related 1,7-diazaspiro[4.5]decanes has been achieved with high stereocontrol. ua.esua.es Reactions on the cyclohexane (B81311) ring of this compound, such as hydrogenation of a double bond introduced at a different position or epoxidation, would be influenced by the steric bulk of the spirocyclic system, leading to preferential attack from the less hindered face.
In substitution reactions at the carbinol carbon, if the reaction proceeds via an SN2 mechanism, an inversion of configuration at C8 would be expected, provided C8 is a stereocenter in the starting material. If an SN1 mechanism is operative, a racemic or diastereomeric mixture would likely be formed. The stereochemical outcome of reactions is a critical consideration in the synthesis of biologically active molecules based on this scaffold. tandfonline.com
Synthesis and Exploration of 2 Azaspiro 4.5 Decan 8 Ylmethanol Derivatives and Analogs
Modifications at the Hydroxyl Group
The hydroxyl group of 2-Azaspiro[4.5]decan-8-ylmethanol serves as a prime site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the physicochemical and pharmacological properties of the parent molecule.
Synthesis of Ester and Ether Derivatives
The synthesis of ester and ether derivatives from the primary alcohol of this compound represents a fundamental approach to altering its lipophilicity and steric bulk. Standard esterification procedures, such as reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent, can be employed to generate a library of ester derivatives. Similarly, etherification can be achieved through methods like the Williamson ether synthesis, where the corresponding alkoxide of this compound is reacted with an appropriate alkyl halide. Research in this area has focused on preparing a range of derivatives to probe structure-activity relationships.
| Derivative Type | General Synthetic Method | Key Reagents |
| Esters | Acylation | Acyl chlorides, Carboxylic acids, Coupling agents (e.g., DCC, EDC) |
| Ethers | Williamson Ether Synthesis | Alkyl halides, Sodium hydride |
Carbamate and Sulfonate Derivatives
The conversion of the hydroxyl group to carbamates and sulfonates introduces functionalities with distinct electronic and hydrogen-bonding capabilities. Carbamate derivatives are typically synthesized by reacting the alcohol with an isocyanate or by a two-step procedure involving activation with phosgene (B1210022) or a phosgene equivalent followed by reaction with an amine. Sulfonate esters, such as tosylates or mesylates, are readily prepared by treating the alcohol with the corresponding sulfonyl chloride in the presence of a base. These derivatives are not only of interest for their potential biological activity but also serve as versatile intermediates for further synthetic transformations.
| Derivative Type | General Synthetic Method | Key Reagents |
| Carbamates | Reaction with isocyanates or two-step acylation/amination | Isocyanates, Phosgene equivalents, Amines |
| Sulfonates | Sulfonylation | Sulfonyl chlorides (e.g., TsCl, MsCl), Base (e.g., Pyridine, Et3N) |
Modifications at the Amine Nitrogen
Substituted Amine Derivatives
N-alkylation and N-arylation of the secondary amine are common strategies to introduce a variety of substituents. Reductive amination with aldehydes or ketones is a widely used method for N-alkylation. N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. These modifications allow for the systematic exploration of the chemical space around the nitrogen atom.
| Derivative Type | General Synthetic Method | Key Reagents |
| N-Alkyl Amines | Reductive Amination | Aldehydes, Ketones, Reducing agents (e.g., NaBH(OAc)3, NaBH3CN) |
| N-Aryl Amines | Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst, Ligand, Base |
Amide and Sulfonamide Derivatives
The formation of amide and sulfonamide linkages at the amine nitrogen introduces rigid, planar functionalities that can participate in hydrogen bonding. Acylation with acyl chlorides or carboxylic acids yields the corresponding N-acyl derivatives. Similarly, reaction with sulfonyl chlorides affords sulfonamides. These derivatives are of significant interest in medicinal chemistry due to the prevalence of amide and sulfonamide groups in a wide range of therapeutic agents.
| Derivative Type | General Synthetic Method | Key Reagents |
| Amides | Acylation | Acyl chlorides, Carboxylic acids, Coupling agents |
| Sulfonamides | Sulfonylation | Sulfonyl chlorides, Base |
Synthesis of Analogs with Varied Spirocyclic Skeletons
Beyond the modification of the functional groups, the synthesis of analogs with altered spirocyclic skeletons is a key strategy for exploring the impact of the core structure on biological activity. This can involve changing the ring sizes of the spirocycle, for example, to create 2-azaspiro[3.5]decanes or 2-azaspiro[5.5]decanes. Additionally, the introduction of heteroatoms into either of the rings can lead to novel scaffolds such as oxa- or thia-azaspiro derivatives. The synthesis of these analogs often requires multi-step sequences starting from different cyclic precursors and employing various cyclization strategies.
| Analog Type | General Synthetic Approach | Key Synthetic Strategies |
| Varied Ring Size | De novo synthesis from appropriate cycloalkanones and amino acid derivatives | Ring-closing metathesis, Dieckmann condensation, Pictet-Spengler reaction |
| Heteroatomic Skeletons | Incorporation of heteroatoms in the starting materials | Multicomponent reactions, Cycloaddition reactions |
Variation of Ring Sizes (e.g., azaspiro[3.3], [4.4], [5.5] systems)
The synthesis of azaspirocycles with varied ring sizes has been a subject of considerable interest, as the ring strain and conformation associated with different ring combinations dictate the molecule's properties.
Azaspiro[3.3]heptanes : This highly strained system has been a focus of synthetic efforts due to its potential as a bioisostere for larger, more flexible rings. rsc.org Methodologies have been developed for the preparation of versatile azaspiro[3.3]heptanes that can be functionalized for various chemical applications. lookchem.comnih.gov One approach involves the construction of the two four-membered rings through the subsequent closure of 1,3-bis-electrophiles with appropriate nucleophiles. nih.gov Another reported multi-gram scale synthesis proceeds via a Wittig olefination to create an exocyclic alkene, followed by a reaction with Graf isocyanate and subsequent reduction to yield the 1-azaspiro[3.3]heptane system. rsc.org
Azaspiro[4.4]nonanes : These systems are key structural motifs in several bioactive natural products, and various synthetic strategies have been developed. researchgate.net The synthesis often focuses on constructing the spirocyclic core efficiently, with methods tailored to produce both racemic and enantiomerically pure forms. researchgate.net
Azaspiro[4.5]decanes : The core structure of interest, the azaspiro[4.5]decane system, can be accessed through various synthetic routes. One notable method is the electrophilic halospirocyclization of N-benzylacrylamides, which yields 4-halomethyl-2-azaspiro[4.5]decanes. researchgate.net
Azaspiro[5.5]undecanes and Larger Systems : The synthesis of spiro compounds containing larger rings, such as seven-membered rings, has also been achieved. A cascade process involving a rhodium(I)-catalyzed cycloisomerization followed by a Diels–Alder homodimerization of 1,5-bisallenes has been used to successfully create spiro compounds with seven- and six-membered rings. nih.gov This method has been shown to be efficient with a variety of sulfonamide tethers, including those with aliphatic and aromatic substitutions. nih.gov
| Ring System | General Synthetic Approach | Key Features |
| Azaspiro[3.3]heptane | Cyclization of 1,3-bis-electrophiles; Wittig olefination followed by cyclization and reduction. rsc.orgnih.gov | Highly strained; developed as a potential bioisostere. rsc.org |
| Azaspiro[4.4]nonane | Various methods focusing on key cyclization steps. researchgate.net | Core structure of several natural products. researchgate.net |
| Azaspiro[4.5]decane | Electrophilic halospirocyclization of acyclic precursors. researchgate.net | The foundational structure for the title compound. |
| Azaspiro[6.6]dodecane (and other 7-membered rings) | Rh(I)-catalyzed cycloisomerization/Diels–Alder cascade of 1,5-bisallenes. nih.gov | Provides access to less common, larger ring spiro systems. nih.gov |
Heteroatom Substitution within the Spiro Rings
Replacing carbon atoms within the spirocyclic rings with other heteroatoms (e.g., oxygen, sulfur) creates analogs with distinct electronic and conformational properties. These substitutions can alter bond angles, dipole moments, and hydrogen bonding capabilities.
The replacement of a methylene (B1212753) group with a heteroatom is a common strategy in medicinal chemistry to create bioisosteres, which can lead to improved properties. rsc.orgnih.gov For instance, the morpholine (B109124) moiety in some compounds is associated with metabolic liabilities, prompting its replacement with bioisosteric structures like 2-oxa-6-azaspiro[3.3]heptane. nih.gov
Synthetically, these heteroatom-substituted spirocycles can be challenging to construct. Chiral tetra-heterosubstituted spiro centers, such as tetraoxa and azatrioxa systems, have been synthesized using CpRu catalysis with cyclic carbonates and carbamates as substrates. nih.gov The synthesis of 1-oxa-8-azaspiro[4.5]decanes, for example, has been accomplished by incorporating a tetrahydrofuran (B95107) ring moiety into an 8-azaspiro[4.5]decane skeleton. nih.gov This demonstrates a modular approach to building complex heteroatomic spirocycles.
| Substituted Spirocycle | Description | Synthetic Strategy Example |
| 2-Oxa-6-azaspiro[3.3]heptane | An oxygen atom replaces a carbon in one of the four-membered rings. nih.gov | Used as a bioisosteric replacement for a morpholine ring. nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane | An oxygen atom is incorporated into the six-membered ring of the azaspiro[4.5]decane system. nih.gov | Designed by incorporating a tetrahydrofuran ring moiety into the parent skeleton. nih.gov |
| Tetraoxa and Azatrioxa Spiro Compounds | Spirocycles where the central carbon is bonded to four or three oxygen atoms and one nitrogen atom, respectively. nih.gov | Synthesized via CpRu-catalyzed reactions of cyclic carbonates/carbamates. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Non-Biological Contexts
Influence of Substituents on Chemical Reactivity and Stability
The chemical reactivity and stability of azaspiro compounds are highly dependent on the nature and position of substituents. Substituent effects, which include inductive and resonance effects, can alter the electron density at various points in the molecule, influencing properties like the basicity of the nitrogen atom or the susceptibility of the rings to cleavage.
In the context of 1-oxa-8-azaspiro[4.5]decanes, systematic modifications have shown that different substituents on the tetrahydrofuran ring (e.g., ethyl vs. methyl, or conversion of a ketone to a methylene group) lead to significant changes in chemical properties. nih.gov The introduction of electron-donating or electron-withdrawing groups can influence the reactivity of the entire spirocyclic system. For instance, Rh(I)-catalyzed cycloisomerization reactions have been shown to proceed efficiently regardless of whether electron-donating or electron-withdrawing groups are present on the tether, though these groups can influence reaction rates and selectivity. nih.gov
Conformational Effects on Chemical Properties
The spirocyclic nature of these compounds imparts significant conformational rigidity, which is a key determinant of their chemical properties. nih.govacs.org Unlike more flexible acyclic or monocyclic systems, the fixed spatial arrangement of the rings in a spiro compound dictates the orientation of substituents and functional groups.
This rigidity influences the molecule's interactions and reactivity. For example, the stereochemistry at the spiro center and at substituted positions on the rings is critical. The absolute configuration of a chiral spiro compound can determine its chemical behavior. nih.gov Computational studies on tetra-heterosubstituted spiro compounds have explored their conformational landscapes, identifying multiple low-energy minima that differ in the puckering of the rings and the orientation of substituents. nih.gov The energy barrier to enantiomerization (the process of one enantiomer converting to the other) can be significant, confirming the configurational stability of these chiral spiro products. nih.gov This stability is rationalized by the high energy associated with the bond-cleavage events required for the rings to rearrange. nih.gov The fixed, three-dimensional orientation of functional groups on a rigid spiro scaffold can pre-organize the molecule for specific chemical transformations or interactions, a principle that is foundational to its use in various chemical contexts. acs.org
Theoretical and Computational Chemistry Studies of 2 Azaspiro 4.5 Decan 8 Ylmethanol
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. For a molecule such as 2-Azaspiro[4.5]decan-8-ylmethanol, these calculations are invaluable for understanding its fundamental chemical nature.
A critical first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule—its equilibrium geometry. Density Functional Theory (DFT) is a robust and widely used method for this purpose. A typical DFT study would involve a functional, such as B3LYP, paired with a basis set, like 6-31G*, to solve the Schrödinger equation in an approximate manner.
The process of geometry optimization systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy, known as a local or global minimum on the potential energy surface. For this compound, this process is complicated by its stereochemistry and conformational flexibility. The spirocyclic core, the orientation of the hydroxymethyl group, and the puckering of the cyclohexane (B81311) and pyrrolidine (B122466) rings give rise to multiple possible conformers.
A thorough conformational analysis would involve:
Identifying Stereoisomers: The molecule has multiple stereocenters, leading to different diastereomers (e.g., cis/trans isomers related to the substituent on the cyclohexane ring relative to the pyrrolidine nitrogen). Each diastereomer would be modeled separately.
Exploring Conformational Space: For each diastereomer, a systematic search would identify various ring conformations (e.g., chair, boat, twist-boat for the cyclohexane part) and orientations of the hydroxymethyl group.
Calculating Relative Energies: The energy of each optimized conformer would be calculated to determine their relative stabilities. The results are typically presented as differences in energy (in kJ/mol or kcal/mol) relative to the most stable conformer.
The expected outcome would be a detailed map of the conformational landscape, identifying the most likely shapes the molecule will adopt.
Table 1: Hypothetical Relative Energies of this compound Conformers
This table illustrates the kind of data that a conformational analysis using DFT would produce. The values are representative and not based on actual published results.
| Conformer | Ring Conformation (Cyclohexane) | Hydroxymethyl Orientation | Relative Energy (kJ/mol) |
| A (Global Minimum) | Chair | Equatorial | 0.00 |
| B | Chair | Axial | 7.5 |
| C | Twist-Boat | Equatorial | 22.1 |
| D | Twist-Boat | Axial | 28.9 |
Once the geometry is optimized, molecular orbital (MO) theory can be used to describe the distribution and energy of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.
HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. For this compound, the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons.
LUMO: This is the innermost orbital that is empty of electrons, representing the molecule's ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Analysis of the MOs would reveal the regions of the molecule that are most likely to be involved in chemical reactions, providing a theoretical basis for its reactivity profile.
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computed structure.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts for the optimized geometry can be correlated with experimental values to confirm the proposed structure and conformation in solution.
IR Frequencies: The vibrational frequencies of the molecule can also be calculated. These correspond to the absorption peaks seen in an Infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and various C-H, C-N, and C-C bond vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental data.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
This table shows a hypothetical comparison that would be used to validate the computational model.
| Parameter | Predicted Value | Experimental Value |
| ¹³C Chemical Shift (C-OH) | 68.5 ppm | 67.9 ppm |
| ¹H Chemical Shift (H-O) | 2.1 ppm | 1.9 ppm |
| IR Frequency (O-H Stretch) | 3450 cm⁻¹ | 3420 cm⁻¹ |
| IR Frequency (N-H Stretch) | 3380 cm⁻¹ | 3355 cm⁻¹ |
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time.
MD simulations would treat this compound as a classical system of atoms interacting through a defined force field (e.g., AMBER, CHARMM). An MD simulation would track the trajectory of each atom over a period of nanoseconds or microseconds, providing a "movie" of the molecule's behavior.
These simulations would reveal:
The flexibility of the spirocyclic system.
The frequency of transitions between different low-energy conformations (e.g., chair-flipping of the cyclohexane ring).
The rotational freedom of the hydroxymethyl side chain.
The dynamics of key intramolecular hydrogen bonds, if any.
The conformation and dynamics of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (such as water, methanol (B129727), or chloroform) in the simulation box.
By running simulations in different solvents, one could investigate:
Solvent Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar amine and alcohol groups.
Hydrogen Bonding: The dynamics of hydrogen bonds formed between the solute's N-H and O-H groups and the surrounding solvent molecules.
Conformational Preferences: Whether the presence of a polar or nonpolar solvent shifts the equilibrium between different conformers. For example, a conformer with a greater dipole moment might be stabilized in a polar solvent.
These simulations would provide a detailed picture of how this compound behaves in a realistic chemical environment, bridging the gap between its intrinsic properties and its behavior in solution.
Molecular Modeling and Docking Studies (General Principles and Interaction Modes)
Molecular modeling and docking are powerful computational tools used in drug discovery to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. worldscientific.comresearchgate.net These methods are essential for understanding the potential biological activity of a compound and for guiding the design of new, more potent derivatives. The inherent three-dimensional and rigid nature of spirocyclic scaffolds makes them particularly well-suited for in silico docking studies, as they have a limited number of well-defined conformations, which can lead to more predictable binding modes. nih.gov
The general process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (the small molecule, e.g., a derivative of this compound) and the target protein are obtained, often from experimental methods like X-ray crystallography or generated through homology modeling. worldscientific.comspringernature.com A defined binding site on the protein is then specified. A search algorithm then explores the vast conformational space of the ligand within this binding site, generating numerous possible binding poses. researchgate.net Finally, a scoring function is used to evaluate and rank these poses, estimating the binding affinity for each. researchgate.netoup.com While the search algorithms are generally effective, the accuracy of the scoring functions remains an area of active development. researchgate.net
A practical example of these principles can be seen in the study of a potent SHP2 allosteric inhibitor that features a 2-oxa-8-azaspiro[4.5]decane core, a structure closely related to this compound. In this work, structure-based design and co-crystal structures of the inhibitor bound to the SHP2 protein revealed the specific interactions within the allosteric binding pocket. The study highlighted that the more potent compound formed a greater number of polar contacts with the protein, providing crucial insights for the design of future inhibitors.
Ligand-Interaction Models (Theoretical Frameworks for Chemical Binding)
The primary types of interactions are:
Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. researchgate.net For this compound, the hydroxyl (-OH) and the secondary amine (-NH-) groups are key hydrogen bond donors and acceptors.
Hydrophobic Interactions: These occur when nonpolar regions of the ligand and the protein associate to minimize their contact with water. researchgate.net The cyclohexane and pyrrolidine rings of the spiro-scaffold would be expected to participate in such interactions.
Van der Waals Forces: These are weaker, non-specific attractions and repulsions between atoms at close distances. They are numerous and collectively contribute significantly to binding.
Electrostatic or Ionic Interactions: These occur between charged groups on the ligand and the protein. The secondary amine in the azaspiro core can be protonated at physiological pH, allowing for potential salt bridge formation with acidic residues like aspartate or glutamate (B1630785) in a binding site.
The table below summarizes the potential interactions the functional groups of this compound could form within a protein binding site.
| Functional Group of this compound | Potential Interaction Type | Potential Protein Residue Partner |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Secondary Amine (-NH-) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Asparagine, Glutamine |
| Protonated Amine (-NH2+-) | Ionic Interaction (Salt Bridge) | Aspartate, Glutamate |
| Spirocyclic Core (aliphatic) | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
These theoretical models are crucial for interpreting docking results and for rationally designing new molecules with improved binding characteristics. consensus.app
Pharmacophore Generation (Conceptual Frameworks for Chemical Recognition)
Pharmacophore modeling is a powerful conceptual framework used in drug discovery to distill the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dovepress.comnumberanalytics.com A pharmacophore is not a real molecule but an abstract model that represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups. numberanalytics.comdergipark.org.tr
There are two main approaches to generating a pharmacophore model: dergipark.org.tr
Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify the common chemical features that are essential for their activity. dergipark.org.tr
Structure-Based Pharmacophore Modeling: When the 3D structure of the protein-ligand complex is available, a pharmacophore can be derived directly from the key interactions observed between the ligand and the binding site. dergipark.org.tr
For a molecule like this compound, a hypothetical pharmacophore model would likely include features corresponding to its key functional groups. The generation process, often aided by software like PHASE or Catalyst, would identify the spatial relationships between these features. dergipark.org.trdntb.gov.ua
The table below outlines a potential pharmacophore model for this compound.
| Pharmacophoric Feature | Corresponding Chemical Group |
| Hydrogen Bond Donor | Secondary Amine (-NH-), Hydroxyl (-OH) |
| Hydrogen Bond Acceptor | Secondary Amine (-N-), Hydroxyl (-OH) |
| Positive Ionizable | Secondary Amine (protonated) |
| Hydrophobic Center | Spirocyclic alkane framework |
Once generated, this pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dovepress.com It is also invaluable for lead optimization and scaffold hopping to discover novel chemical series. numberanalytics.com
Computational Studies of Reaction Mechanisms
Computational chemistry, particularly quantum chemical calculations, provides profound insights into the mechanisms of chemical reactions, which is often difficult to achieve through experimental means alone. rsc.orgnih.gov These methods can be used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. fiveable.mefu-berlin.de By calculating the energy of these structures, chemists can determine the activation energy, which is the barrier that must be overcome for the reaction to proceed, and thus predict reaction feasibility and rates. hpc.co.jp
For the synthesis of spirocyclic systems like this compound, computational studies can be employed to:
Elucidate Reaction Pathways: Determine the step-by-step sequence of bond-making and bond-breaking events. For example, in multi-step syntheses involving cycloadditions or rearrangements to form the spiro core, calculations can distinguish between concerted and stepwise mechanisms. nih.govbeilstein-journals.orgwhiterose.ac.uk
Predict Stereoselectivity: Rationalize why a particular stereoisomer is formed preferentially by comparing the energies of the different transition states leading to each isomer.
Optimize Reaction Conditions: Investigate the role of catalysts, solvents, and temperature on the reaction energetics to guide the development of more efficient synthetic protocols. numberanalytics.com
Explore Novel Reactivity: Predict new, previously unknown reactions and synthetic routes. rsc.org
A common and powerful method used for these studies is Density Functional Theory (DFT). researchgate.netwikipedia.org DFT calculations offer a good balance between computational cost and accuracy for many organic reactions. fu-berlin.denumberanalytics.com By combining DFT with methods like Intrinsic Reaction Coordinate (IRC) calculations, researchers can verify that a calculated transition state correctly connects the desired reactants and products on the potential energy surface. fiveable.me
The table below lists common computational methods and their applications in studying reaction mechanisms relevant to the synthesis of azaspirocycles.
| Computational Method | Application in Reaction Mechanism Studies |
| Density Functional Theory (DFT) | Calculating geometries and energies of reactants, products, and transition states. researchgate.net |
| Hartree-Fock (HF) Method | A simpler, less accurate starting point for electronic structure calculations. fiveable.me |
| Quasi-Newton Methods | Locating transition state structures on the potential energy surface. rsc.org |
| Intrinsic Reaction Coordinate (IRC) | Verifying the connection between a transition state and its corresponding reactants and products. fiveable.me |
| Solvent Models (e.g., SCRF) | Simulating the effect of solvent on reaction energetics. fu-berlin.denumberanalytics.com |
Through these computational approaches, a detailed, atomistic understanding of the formation of the 2-Azaspiro[4.5]decane scaffold can be achieved, complementing and guiding experimental synthetic efforts.
Exploration of 2 Azaspiro 4.5 Decan 8 Ylmethanol in Advanced Chemical Applications
2-Azaspiro[4.5]decan-8-ylmethanol as a Chiral Building Block in Organic Synthesis
Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. The 2-azaspiro[4.5]decane framework provides a rigid and sterically defined core that can be elaborated into more complex structures. The presence of both a secondary amine (the azaspiro center) and a primary alcohol (the methanol (B129727) group) offers two distinct points for chemical modification, making this compound a versatile starting material.
The synthesis of molecules with complex three-dimensional shapes is a central goal of organic chemistry. The inherent rigidity of spirocyclic systems is highly advantageous in this pursuit, as it allows for precise control over the spatial arrangement of functional groups, which is crucial for molecular recognition and biological interactions. nih.gov The 2-azaspiro[4.5]decane scaffold serves as a conformationally restricted backbone, enabling the construction of novel and intricate molecular architectures.
While specific, large-scale syntheses starting directly from this compound are not yet widely documented in peer-reviewed literature, the principles are well-established through related structures. For instance, palladium-catalyzed domino reactions have been developed to construct diazaspiro[4.5]decane scaffolds in a single step, demonstrating the feasibility of rapidly building complexity around this core structure. rsc.org Such methodologies could foreseeably be adapted to functionalize the nitrogen atom of this compound, followed by reactions at the hydroxyl group, to generate diverse libraries of complex molecules for drug discovery and other applications. The defined stereochemistry of the building block ensures that the resulting products are enantiomerically pure, a critical requirement for modern pharmaceuticals.
The unique properties of azaspiro[4.5]decane derivatives make them attractive precursors for advanced organic materials with specialized functions. An excellent example of this potential is found in the development of imaging agents for medical diagnostics. Researchers have synthesized a derivative of the closely related 1,4-dioxa-8-azaspiro[4.5]decane for use as a radioligand in Positron Emission Tomography (PET) imaging of tumors. nih.gov
In this work, the azaspiro[4.5]decane core was functionalized and subsequently radiolabeled with Fluorine-18. nih.gov The resulting compound showed high affinity and selectivity for σ1 receptors, which are overexpressed in certain types of cancer cells. nih.gov PET imaging studies in tumor-bearing mice demonstrated high and specific accumulation of the radiotracer in tumors, highlighting its potential as a potent tumor imaging agent. nih.gov This study underscores how the azaspiro[4.5]decane scaffold can serve as a foundation for creating sophisticated functional molecules. The hydroxymethyl group on this compound provides a convenient attachment point for similar functional moieties, suggesting its utility as a precursor for new imaging agents, probes, or other functional materials.
Table 1: Properties of an Analogous Azaspiro[4.5]decane-Based PET Imaging Agent
| Property | Finding | Source |
|---|---|---|
| Compound | 8-(4-(2-[¹⁸F]Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | nih.gov |
| Target | σ1 Receptor | nih.gov |
| Binding Affinity (Ki) | 5.4 ± 0.4 nM | nih.gov |
| Application | Positron Emission Tomography (PET) Imaging | nih.gov |
| Key Finding | High and specific accumulation in human carcinoma and melanoma xenografts in mice. | nih.gov |
Potential in Catalysis and Ligand Design
The development of chiral catalysts for asymmetric reactions is a cornerstone of modern chemistry. The structure of this compound, containing a chiral scaffold with both a nitrogen atom and a hydroxyl group, makes it an ideal candidate for development into either a chiral ligand for metal-based catalysts or a derivative for organocatalysis.
Chiral ligands are essential for enantioselective metal-catalyzed reactions, where a metal center performs the catalysis and the ligand dictates the stereochemical outcome. Amino alcohols are a well-established class of ligands capable of coordinating to a metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring that can create a well-defined chiral environment.
The this compound structure is well-suited for this purpose. The nitrogen of the pyrrolidine (B122466) ring and the oxygen of the hydroxymethyl group are positioned to act as a bidentate ligand. This concept is supported by extensive research on analogous systems. For example, chiral ligands derived from 1,2-diaminocyclohexane have been used to create chiral Copper(II) complexes that effectively catalyze the asymmetric aza-Henry reaction, producing products with high enantioselectivity. nih.gov The success of these related N-donor ligands highlights the potential of this compound derivatives in asymmetric catalysis. By coordinating to metals like rhodium, iridium, copper, or palladium, ligands derived from this scaffold could be applied to a wide range of important transformations, including asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Table 2: Performance of an Analogous Chiral Ligand System in Asymmetric Catalysis
| Reaction | Catalyst System | Product Enantiomeric Excess (ee) | Source |
|---|
| Asymmetric aza-Henry | Chiral Cu(II) complex with a ligand based on (1R,2R)-1,2-diaminocyclohexane | Up to 94% ee | nih.gov |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third branch of catalysis alongside metal and enzyme catalysis. Chiral amines and alcohols are among the most common and effective classes of organocatalysts. The secondary amine in the 2-azaspiro[4.5]decane core could, for instance, be used in enamine or iminium ion catalysis, which are powerful methods for the asymmetric functionalization of aldehydes and ketones.
Furthermore, the amine can act as a chiral Brønsted base, while the alcohol can function as a Brønsted acid or a hydrogen bond donor. The combination of these two functional groups within a rigid chiral scaffold could lead to bifunctional organocatalysts capable of activating both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. While specific applications of this compound derivatives as organocatalysts have yet to be reported, the foundational principles of organocatalysis strongly suggest their potential in this area.
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the chemistry 'beyond the molecule,' studying the design and synthesis of systems held together by non-covalent interactions. A key goal in this field is the creation of host molecules that can selectively bind guest molecules within a defined cavity. The rigidity and well-defined three-dimensional structure of spirocyclic compounds make them excellent scaffolds for constructing such hosts. nih.gov
The this compound framework provides a pre-organized, rigid structure that is desirable for building host molecules. The functional handles—the N-H group of the pyrrolidine ring and the O-H group of the alcohol—can be used as points for further elaboration. For example, multiple spirocyclic units could be linked together to create larger, cage-like structures with well-defined internal cavities. The nitrogen atom could be functionalized with recognition motifs (e.g., hydrogen bond donors/acceptors, aromatic surfaces) to tune the binding properties of the host for specific guests. The inherent chirality of the building block would also translate to the final supramolecular assembly, allowing for the potential development of systems capable of chiral recognition and separation.
Materials Science Applications
The integration of spirocyclic frameworks into materials science has led to the development of novel materials with enhanced properties. The rigid and non-planar nature of the spiro junction can impart desirable characteristics such as increased thermal stability, improved morphological stability, and tailored electronic properties. rsc.orgresearchgate.net
Spiro-configured compounds are pivotal in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.orgacs.org The hallmark of these compounds is their three-dimensional geometry, where two molecular systems are linked by a common sp³-hybridized carbon atom, forcing them into orthogonal planes. rsc.orgacs.org This structural feature effectively disrupts intermolecular π-π stacking, which can lead to the formation of aggregates that quench luminescence. Consequently, materials incorporating spiro scaffolds often exhibit higher glass transition temperatures (Tg) and better amorphous film-forming capabilities, crucial for the longevity and efficiency of OLED devices. researchgate.netacs.org
While direct application of this compound in OLEDs has not been reported, its core structure is a promising building block. The azaspiro[4.5]decane moiety could serve as a robust, thermally stable core. The nitrogen atom and the hydroxyl group offer sites for further functionalization, allowing for the attachment of chromophoric or charge-transporting units. For instance, derivatization of the secondary amine or the alcohol could be used to link to electron-donating or electron-accepting moieties, a common strategy in designing host materials for phosphorescent or TADF (Thermally Activated Delayed Fluorescence) OLEDs. rsc.orgacs.org
Table 1: Potential Roles of this compound Moieties in OLEDs
| Potential Role | Structural Contribution of this compound |
| Host Material Core | The rigid spirocyclic framework could enhance the thermal and morphological stability of the host material, preventing crystallization and improving device lifetime. |
| Linker for Functional Groups | The amine and hydroxyl groups provide reactive sites for attaching charge-transporting or emissive groups, allowing for the synthesis of multifunctional OLED materials. |
| Solubility Enhancer | The non-planar structure can improve the solubility of larger, more complex OLED molecules in common organic solvents, facilitating device fabrication. |
It is important to note that the electronic properties of the final material would be highly dependent on the nature of the appended functional groups. The spiro core itself is not electronically active in the visible range but provides the essential structural benefits. acs.org
In polymer chemistry, the incorporation of spirocyclic monomers can lead to polymers with unique and advantageous properties. One of the most notable applications of spiro monomers is in the development of low-shrinkage or expanding polymers. taylorfrancis.comnih.gov Conventional polymerization processes are typically accompanied by a significant volume reduction, which can be detrimental in applications such as dental composites and high-precision coatings. The ring-opening polymerization of oxaspiro monomers can mitigate this issue. nih.govresearchgate.net
Given that this compound contains a secondary amine and a primary alcohol, it could potentially be used as a monomer or a precursor to a monomer in step-growth polymerization. For instance, the amine and alcohol functionalities could react with diisocyanates or diacyl chlorides to form polyurethanes or polyesters, respectively. The rigid spirocyclic unit within the polymer backbone would likely influence the material's thermal and mechanical properties, potentially leading to polymers with high glass transition temperatures and enhanced rigidity.
Furthermore, the presence of the secondary amine allows for post-polymerization functionalization, where additional chemical groups could be attached to the polymer chain to tailor its properties for specific applications. mdpi.comnih.gov
Table 2: Hypothetical Polymerization Reactions Involving this compound
| Polymer Type | Potential Co-monomer | Resulting Polymer Properties |
| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Rigid foam or elastomer with high thermal stability due to the spiro core. |
| Polyester | Diacyl chloride or Dicarboxylic acid | Thermoplastic with potentially high Tg and modified mechanical strength. |
| Polyamide | Diacyl chloride | Engineering thermoplastic with high melting point and good chemical resistance. |
The synthesis of photoresponsive spiro-polymers has also been reported, where the spiro segments contribute to high thermal and morphological stability, as well as interesting optical properties. springernature.com While the specific chemistry for this compound in this context is unexplored, it highlights the versatility of spiro compounds in creating advanced functional polymers.
The development of chemical sensors for the detection of specific analytes, such as metal ions, is an active area of research. nih.govepa.gov Many sensors operate based on a change in their optical properties (colorimetric or fluorometric) upon binding to the target analyte. The design of such sensors often involves a receptor unit that selectively binds the analyte and a signaling unit (chromophore or fluorophore) that reports the binding event.
The this compound scaffold could be a valuable platform for designing new chemosensors. The nitrogen atom of the azaspiro ring and the oxygen of the hydroxyl group could act as a chelating site for metal ions. By functionalizing the molecule with a suitable chromophore or fluorophore, a sensor could be constructed where the binding of a metal ion to the N,O-chelating moiety perturbs the electronic system of the signaling unit, leading to a detectable optical response. For example, derivatives of chalcone (B49325) and Schiff bases are known to act as metal ion sensors. nih.govepa.gov It is conceivable that a Schiff base could be formed by reacting the amine of the azaspirocycle with an appropriate aldehyde-functionalized dye.
Analytical Chemistry Applications (e.g., Chiral Stationary Phases, Derivatization Reagents)
In analytical chemistry, there is a constant need for new reagents and materials that can improve the separation and detection of complex mixtures. The unique structural and chemical features of this compound suggest its potential utility in this field.
The enantioselective separation of chiral compounds is of paramount importance in the pharmaceutical industry. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, and it relies on the use of Chiral Stationary Phases (CSPs). mdpi.com CSPs create a chiral environment that allows for the differential interaction with the two enantiomers of a racemic mixture, leading to their separation.
This compound is a chiral molecule, possessing stereogenic centers. This intrinsic chirality, combined with the presence of functional groups (amine and alcohol) capable of hydrogen bonding and dipole-dipole interactions, makes it a candidate for development into a CSP. The molecule could be covalently bonded to a solid support, such as silica (B1680970) gel, to create a novel CSP. The spirocyclic structure would provide a rigid and well-defined chiral environment, which is a key characteristic of effective CSPs. While azole compounds and other chiral molecules have been successfully used as CSPs, the potential of azaspiro compounds in this area remains largely unexplored. nih.govresearchgate.net
Derivatization is a common strategy in chromatography, particularly in Gas Chromatography (GC), to improve the volatility, thermal stability, and detectability of analytes. libretexts.orgsigmaaldrich.comnih.gov Compounds containing polar functional groups, such as amines and alcohols, often exhibit poor chromatographic behavior. These groups can be converted into less polar and more volatile derivatives through reactions like silylation or acylation. libretexts.orgresearchgate.net
Given that this compound contains both a secondary amine and a primary alcohol, it could theoretically be used as a derivatizing reagent for certain classes of compounds. For example, it could react with acidic compounds to form esters or amides, thereby increasing their molecular weight and potentially improving their chromatographic properties. However, the primary use of derivatization is to modify the analyte itself. In this context, the amine and alcohol groups of this compound would themselves require derivatization for GC analysis to improve peak shape and reduce tailing. nih.gov Common derivatizing agents for amines and alcohols include acyl chlorides and anhydrides. nih.govosti.gov
Table 3: Potential Analytical Chemistry Applications of this compound
| Application Area | Potential Use | Rationale |
| Chiral Stationary Phases (CSPs) | As a chiral selector bonded to a support material. | The inherent chirality and functional groups for interaction could enable enantiomeric separation of racemic mixtures. |
| Derivatization Reagent | To modify analytes for improved chromatographic analysis. | The amine and alcohol groups could react with analytes containing suitable functional groups (e.g., carboxylic acids). |
It is crucial to emphasize that these applications are speculative and would require significant research and development to be realized. The synthesis of derivatives and their evaluation as CSPs or derivatization reagents would be necessary to validate these hypotheses.
Future Directions and Emerging Research Avenues for 2 Azaspiro 4.5 Decan 8 Ylmethanol
Development of Novel and More Sustainable Synthetic Routes
The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-Azaspiro[4.5]decan-8-ylmethanol and its derivatives, future research is likely to focus on developing greener and more atom-economical synthetic strategies.
Current efforts in the broader field of spirocycle synthesis are moving towards multicomponent domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials. nih.gov These reactions are often facilitated by organocatalysts or ionic liquids, reducing the reliance on heavy metal catalysts and volatile organic solvents. nih.gov A notable example is the microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology for synthesizing spiro compounds, which utilizes ethanol (B145695) as a solvent and an ionic liquid as a catalyst. nih.gov The application of such methodologies to the synthesis of the 2-azaspiro[4.5]decane core could significantly enhance efficiency and sustainability.
Furthermore, dearomatizing spirocyclization represents a powerful strategy for constructing spirocyclic systems from aromatic precursors. mdpi.com Hypervalent iodine-mediated dearomatizing spirocyclization, for instance, offers a metal-free and environmentally friendly approach to creating structurally diverse spirocycles under mild conditions. mdpi.com Research into adapting these dearomatization strategies for the synthesis of 2-azaspiro[4.5]decane derivatives from readily available aromatic starting materials is a promising avenue. Another innovative approach involves the copper-catalyzed difluoroalkylation and dearomatizing cyclization of N-benzylacrylamides to produce difluoroalkylated 2-azaspiro[4.5]decanes. rsc.org
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Multicomponent Domino Reactions | Multiple bond-forming events in a single pot. | Increased efficiency, reduced waste, access to diverse derivatives. nih.govnih.govrsc.orgacs.org |
| Ionic Liquid Catalysis | "Green" solvent and catalyst, often recyclable. | Reduced environmental impact, potentially enhanced reaction rates. nih.gov |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased throughput, potential for novel reactivity. nih.govmdpi.com |
| Dearomatizing Spirocyclization | Construction of spirocycles from aromatic precursors. | Access to novel and complex spirocyclic architectures. mdpi.comacs.org |
| Hypervalent Iodine-Mediated Reactions | Metal-free, mild reaction conditions. | Environmentally benign, broad substrate scope. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way molecules are made, particularly in the context of library synthesis for drug discovery. nih.govtechnologynetworks.com These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly generate a multitude of analogs. youtube.comyoutube.com
The automated continuous flow synthesis of spirocyclic tetrahydronaphthyridines, which share structural similarities with the azaspiro[4.5]decane core, has been successfully demonstrated. nih.govtechnologynetworks.com This approach combines photoredox catalysis with intramolecular N-arylation in a continuous flow system, enabling the automated synthesis of a library of spirocyclic compounds. nih.gov Adapting such a modular, automated platform for the synthesis of this compound derivatives would be a significant step forward. It would allow for the rapid exploration of the chemical space around this scaffold by systematically varying substituents and functional groups. acs.orgepa.gov
Exploration of Novel Functionalization Strategies for the Spirocore
The inherent reactivity of the 2-azaspiro[4.5]decane core provides numerous opportunities for novel functionalization. Future research will likely focus on developing selective methods to modify the spirocyclic framework, thereby accessing new chemical entities with potentially unique biological activities.
Strategies for the functionalization of spirocycles are continually being developed. For instance, Paternò–Büchi reactions have been used to create functionalized spirocyclic oxetanes. rsc.org The development of chemo- and regio-selective methods, such as the [3+2] cycloaddition reaction under microwave irradiation to synthesize spiro[pyrrolidine-2,3′-oxindoles], highlights the potential for precise control over functionalization. mdpi.com Additionally, photoinduced synthesis offers an additive-free approach to functionalized spiro[2.3]hexanes, a strategy that could be explored for the 2-azaspiro[4.5]decane system. researchgate.net The diversity-oriented synthesis of azaspirocycles through multicomponent condensation followed by various cyclization strategies further underscores the potential for creating a wide range of functionalized derivatives. nih.govacs.orgacs.org
Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR, Cryo-EM for aggregates)
As more complex derivatives of this compound are synthesized, the need for unambiguous structural characterization becomes paramount. Advanced spectroscopic techniques will play a crucial role in this endeavor.
Solid-state NMR (ssNMR) spectroscopy is emerging as a powerful tool for the structural determination of heterocyclic isomers, which can be challenging to differentiate using traditional solution NMR methods. iastate.edunih.govacs.orgacs.org Techniques like 13C{14N} ssNMR can act as an "attached nitrogen test," providing clear differentiation of isomers based on the connectivity of carbon and nitrogen atoms. iastate.edunih.govacs.org This would be particularly valuable for confirming the regiochemistry of functionalized this compound derivatives.
For studying the behavior of these molecules in the aggregated state, which can be relevant for their biological activity or material properties, cryogenic electron microscopy (Cryo-EM) offers exciting possibilities. While traditionally used for large biomolecules, Cryo-EM, and particularly microcrystal electron diffraction (MicroED), is increasingly being applied to the structural determination of small molecules. nih.govnih.govacs.orgresearchgate.netwiley.com This technique can determine the atomic resolution structure from nanocrystals, which are often easier to obtain than the large, high-quality crystals required for X-ray crystallography. acs.orgwiley.com
| Technique | Application for this compound | Key Advantages |
| Solid-State NMR (ssNMR) | Unambiguous determination of isomeric structures. | Differentiates between isomers with similar solution NMR spectra. iastate.edunih.govacs.org |
| Cryogenic Electron Microscopy (Cryo-EM) / MicroED | Structure determination of aggregates or from nanocrystals. | Requires very small crystals, provides atomic resolution. nih.govacs.orgwiley.com |
| Advanced Solution NMR | Elucidation of complex 3D structures and conformations. | Provides detailed information on stereochemistry and dynamic processes. ipb.ptrsc.orgslideshare.net |
Deepening Theoretical Understanding of Reactivity and Structure
Computational chemistry and theoretical studies are indispensable tools for understanding the structure, reactivity, and properties of molecules. For this compound, a deeper theoretical understanding can guide synthetic efforts and predict the behavior of its derivatives.
Density Functional Theory (DFT) calculations, for example, can be used to investigate the stability of different conformations of the spirocycle and to predict the regioselectivity of functionalization reactions. mdpi.com Such calculations have been employed to understand the challenges in the synthesis of complex spirocyclic alkaloids, revealing that certain reaction pathways may be energetically unfavorable. mdpi.com Applying these theoretical approaches to this compound can help in designing more efficient synthetic routes and in understanding the structural basis for its biological activity. Molecular dynamics simulations can also provide insights into the conformational flexibility of the spirocore and its interactions with biological targets.
Expansion into New Areas of Materials Science or Catalysis
The unique three-dimensional and rigid nature of the 2-azaspiro[4.5]decane scaffold makes it an attractive building block for applications beyond medicinal chemistry, including materials science and catalysis. sigmaaldrich.comenamine.net
In materials science, the incorporation of spirocyclic units into polymers or other materials can impart unique properties, such as increased rigidity, thermal stability, and defined three-dimensional structures. The ability to functionalize the this compound core allows for its integration into larger molecular architectures.
In the field of catalysis, spirocyclic compounds can serve as chiral ligands for asymmetric catalysis. The rigid spirocyclic framework can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. The development of spirobipyridine ligands, for instance, has shown promise in controlling reactivity and selectivity in C-H borylation reactions. acs.org Exploring the potential of this compound and its derivatives as ligands in catalysis represents a promising avenue for future research.
Conclusion
Summary of Key Research Findings on 2-Azaspiro[4.5]decan-8-ylmethanol
A comprehensive review of available scientific literature reveals a notable scarcity of specific research focused exclusively on this compound. While the compound is commercially available as a building block for chemical synthesis, dedicated studies detailing its synthesis, characterization, and application are not prevalent in the public domain. achemblock.com Its chemical identity is established with a molecular formula of C₁₀H₁₉NO and a molecular weight of 169.27 g/mol . achemblock.com The structure is characterized by a spirocyclic system where a piperidine (B6355638) and a cyclopentane (B165970) ring are joined at a single carbon atom, with a methanol (B129727) group attached to the 8-position of the decane (B31447) framework.
Broader Implications for Spirocyclic Chemistry and Advanced Organic Synthesis
The study of spirocyclic compounds, such as derivatives of this compound, holds significant promise for advancements in medicinal chemistry and materials science. The unique three-dimensional architecture of spirocycles is of great interest to organic chemists as it can lead to novel pharmacological properties. researchgate.net The rigid and defined spatial arrangement of substituents on a spirocyclic core can facilitate precise interactions with biological targets.
Research on related spirocyclic systems, such as 1,4,8-triazaspiro[4.5]decan-2-one derivatives, has shown their potential as inhibitors of the mitochondrial permeability transition pore (mPTP), which is a target for treating conditions like ischemia-reperfusion injury. nih.govresearchgate.net Furthermore, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease. nih.gov These examples underscore the potential of the azaspiro[4.5]decane framework as a privileged scaffold in drug discovery.
The synthesis of spirocycles itself presents a challenge and an area of active research in advanced organic synthesis. researchgate.net The development of efficient and stereoselective methods for constructing these complex three-dimensional structures is crucial for unlocking their full potential. The availability of building blocks like this compound can facilitate the exploration of new chemical space and the development of novel therapeutic agents and materials. The broader implication is that while specific research on this particular compound is limited, the class of molecules it belongs to is of high strategic importance in contemporary chemical research.
Q & A
Q. What are the established synthetic routes for 2-Azaspiro[4.5]decan-8-ylmethanol, and what reagents/conditions are critical?
- Methodological Answer : The compound can be synthesized via multi-component condensation reactions. For example, analogous spiro compounds (e.g., 2-azaspiro[4.5]deca-6,9-dien-8-ones) are synthesized by reacting aromatic substrates (e.g., trimethoxybenzene) with aldehydes (e.g., isobutyraldehyde) and nitriles in concentrated sulfuric acid . Key parameters include:
- Reaction temperature : Typically 80–100°C.
- Catalyst : Concentrated H₂SO₄ or other Brønsted acids.
- Solvent : Non-polar solvents (e.g., dichloromethane).
A simplified reagent table is provided below:
| Component | Role | Example Reagent |
|---|---|---|
| Aromatic substrate | Electrophilic center | 1,2,3-Trimethoxybenzene |
| Aldehyde | Carbonyl source | Isobutyraldehyde |
| Nitrile | Nucleophile | Acetonitrile |
Characterization via TLC, IR, and NMR is essential to confirm product purity and structure .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm spirocyclic structure and substituent positions .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxyl, amine) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity and quantify impurities .
- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (if crystalline forms are isolated) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Apply factorial design to evaluate variables:
- Factors : Temperature, catalyst concentration, reaction time.
- Response Surface Methodology (RSM) : Model interactions between variables .
- AI-Driven Optimization : Use tools like COMSOL Multiphysics to simulate reaction kinetics and predict optimal conditions .
Example findings from analogous spiro compounds suggest yields improve at higher catalyst loads (10–15% H₂SO₄) and extended reaction times (12–24 hrs) .
Q. How can polymorphic forms of this compound be identified and analyzed?
- Methodological Answer :
- X-ray Diffraction (XRD) : Differentiate crystalline phases by lattice parameters .
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under humidity .
For example, patent data for related spiro compounds describe monoclinic and orthorhombic polymorphs with distinct thermal profiles .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Repeat Experiments : Verify reproducibility under identical conditions.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Decoupling Experiments : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Discrepancies may arise from solvent effects or dynamic conformational changes in the spirocyclic structure .
Q. What role can computational tools play in studying this compound's reactivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict conformational flexibility and solvation effects .
- Docking Studies : Explore binding affinities for pharmacological applications (if relevant) .
- Reactivity Predictions : Use software like Gaussian or Schrödinger to model reaction pathways (e.g., ring-opening reactions) .
For example, AI-driven platforms can automate synthetic route design and reduce trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
